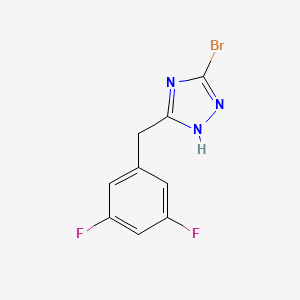

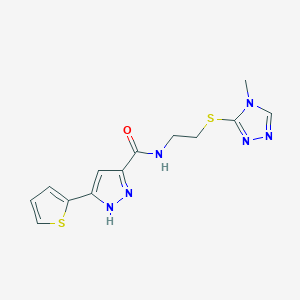

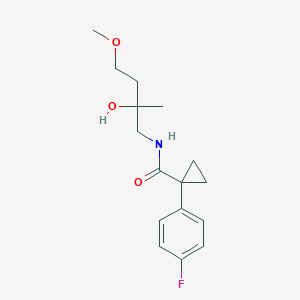

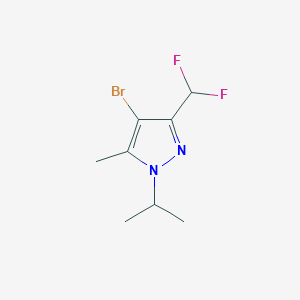

![molecular formula C21H22N4O4S B2774264 N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide CAS No. 2097916-91-9](/img/structure/B2774264.png)

N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

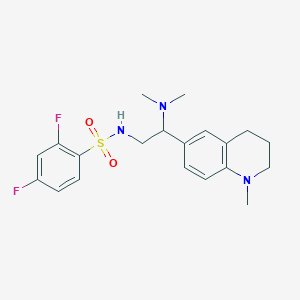

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline moiety and a pyrrolidine ring . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the use of heterocyclic scaffolds . The introduction of heteroatomic fragments in these molecules is a common strategy, as they are useful tools for modifying physicochemical parameters .Applications De Recherche Scientifique

Theoretical Investigation and Molecular Docking Study

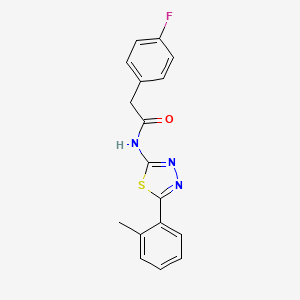

A theoretical investigation into antimalarial sulfonamides, including quinoxaline derivatives, utilized computational calculations and molecular docking studies. These compounds, examined for their in vitro antimalarial activity, demonstrated significant potency, with one exhibiting excellent antimalarial activity due to the presence of a quinoxaline moiety. This research highlights the potential of quinoxaline derivatives in drug development for infectious diseases like malaria and COVID-19 (Fahim & Ismael, 2021).

Structural Aspects and Properties of Amide Derivatives

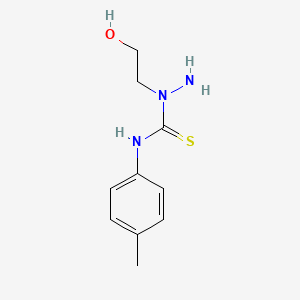

Research on the structural aspects of amide-containing quinoxaline derivatives revealed their potential in forming gels and crystalline structures under various conditions. This study provides insights into the molecular architecture of these compounds, which could be crucial for designing materials with specific physical properties (Karmakar, Sarma, & Baruah, 2007).

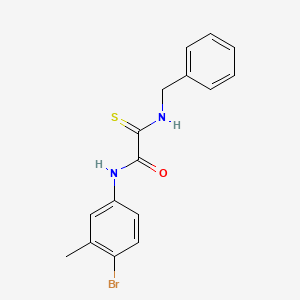

Enzymatic Activation and Biochemical Characterization

The enzymatic activation of quinoxaline derivatives was explored through the study of their interactions with various enzymes, highlighting their biochemical significance. Such research underscores the complexity of biochemical pathways involved in the metabolism of quinoxaline derivatives and their potential impacts on biological systems (Davis, Schut, & Snyderwine, 1993).

Chemosensor for Monitoring Zn2+ Concentrations

Quinoxaline derivatives have been synthesized for use as chemosensors, demonstrating significant potential for monitoring Zn2+ concentrations in biological and aqueous samples. This application is particularly relevant for environmental monitoring and biomedical diagnostics, showcasing the versatility of quinoxaline derivatives in analytical chemistry (Park et al., 2015).

Antimicrobial and Antiprotozoal Agents

A study on newer quinoxaline-oxadiazole hybrids highlighted their antimicrobial and antiprotozoal activities. These compounds displayed promising results against bacteria, fungi, and Trypanosoma cruzi, offering potential avenues for the development of new treatments for infectious diseases (Patel et al., 2017).

Orientations Futures

The future directions for research on this compound could involve further investigation into its biological activity and potential applications in medicinal chemistry . The development of clinically active drugs often relies on the use of heterocyclic scaffolds, and this compound could potentially contribute to this field .

Propriétés

IUPAC Name |

N-[3-methyl-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-14-11-16(23-15(2)26)7-8-20(14)30(27,28)25-10-9-17(13-25)29-21-12-22-18-5-3-4-6-19(18)24-21/h3-8,11-12,17H,9-10,13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKNNJZEXRUIBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2774181.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2774183.png)

![Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774185.png)

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2774195.png)

![4-isobutyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2774199.png)